molecular formula C9H14O3 B13534510 Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate

Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate

Cat. No.: B13534510
M. Wt: 170.21 g/mol
InChI Key: PXGPOUCMPSKIFQ-UHFFFAOYSA-N
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Description

Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered carbon rings that exhibit unique chemical properties due to the ring strain associated with their structure. This compound features an ethyl ester group, a hydroxymethyl group, and a methylene group attached to the cyclobutane ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by functional group modifications. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under mild conditions.

Major Products Formed:

    Oxidation: 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylic acid.

    Reduction: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanol.

    Substitution: Various substituted cyclobutanes depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 1-(Hydroxymethyl)-cyclobutanecarboxylate: Lacks the methylene group, resulting in different reactivity and applications.

    Methyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a methylene group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h10H,2-6H2,1H3

InChI Key

PXGPOUCMPSKIFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)CO

Origin of Product

United States

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